2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
Overview
Description
“2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1803585-19-4 . It has a molecular weight of 281.76 .
Molecular Structure Analysis
The molecular formula of “2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride” is C14H17ClFN3 . It’s a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
1. Antimicrobial and Anti-inflammatory Applications
- Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds, including those with structural similarities to the chemical , have shown promising antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (B. Sathe et al., 2011) .
- Anti-inflammatory and Antimicrobial Activity : Novel derivatives of fluorophenyl piperidine compounds have been synthesized, showing good anti-inflammatory and antimicrobial activity. This suggests their use in treating inflammation and microbial infections (S. Rathod et al., 2008) .
2. Anticancer Applications
- Aurora Kinase Inhibition : Compounds with a piperidine structure, similar to the compound of interest, have been identified as inhibitors of Aurora A kinase, indicating their potential use in cancer treatment (ロバート ヘンリー,ジェームズ, 2006) sourcesourcesource.
3. Neurological Disorder Treatment
- Class III Antiarrhythmic Drugs : Piperid-4-ylethane derivatives, including those with fluorophenyl groups, have been studied for their antiarrhythmic activity, suggesting applications in treating heart rhythm disorders (R. G. Glushkov et al., 2011) .
4. Drug Metabolism and Pharmacokinetics
Safety And Hazards
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, “2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride” and similar compounds may have potential applications in drug development.
properties
IUPAC Name |
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3.ClH/c15-11-5-3-4-10(8-11)13-9-17-14(18-13)12-6-1-2-7-16-12;/h3-5,8-9,12,16H,1-2,6-7H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSWLSZMGQATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(N2)C3=CC(=CC=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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